molecular formula C15H16O5 B14058065 Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate

Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate

Cat. No.: B14058065
M. Wt: 276.28 g/mol
InChI Key: NBHFXDBLSXBCKC-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate is a compound that belongs to the cubane family. Cubanes are highly strained, cage-like hydrocarbons that have gained significant interest in various fields of chemistry due to their unique structural properties. The cubane scaffold is known for its rigidity and stability, making it an attractive candidate for applications in pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. One common method is the Hofer–Moest reaction, which allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow electrochemical conditions . This method is advantageous due to its mild reaction conditions and compatibility with other oxidizable functional groups. Industrial production methods often rely on large-scale synthesis of cubane derivatives, such as 1,4-cubanedicarboxylic acid, followed by further functionalization .

Chemical Reactions Analysis

Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester and ketone functionalities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate exerts its effects is primarily related to its structural properties. The cubane scaffold provides a rigid and stable framework that can interact with various molecular targets. The ester and ketone functionalities allow for further chemical modifications, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate can be compared with other cubane derivatives, such as:

    1,4-Cubanedicarboxylic acid: A common precursor in the synthesis of various cubane derivatives.

    1-Iodo-4-methoxycubane: An example of a cubane derivative with different functional groups.

    Cubane-1,4-dicarboxylic acid dimethyl ester:

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate

InChI

InChI=1S/C15H16O5/c1-3-20-6(17)4-5(16)14-7-10-8(14)12-9(14)11(7)15(10,12)13(18)19-2/h7-12H,3-4H2,1-2H3

InChI Key

NBHFXDBLSXBCKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C12C3C4C1C5C2C3C45C(=O)OC

Origin of Product

United States

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